8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL
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Overview
Description
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL is an organic compound with the molecular formula C20H34O4 It is characterized by the presence of a phenoxy group substituted with methoxymethyl and trimethyl groups, attached to an octanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL typically involves the reaction of 3,5-bis(methoxymethyl)-2,4,6-trimethylphenol with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The methoxymethyl and trimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The octanol chain can also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]decan-1-OL
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]dodecan-1-OL
Uniqueness
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL is unique due to its specific combination of functional groups and chain length. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
823816-14-4 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
8-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-ol |
InChI |
InChI=1S/C21H36O4/c1-16-19(14-23-4)17(2)21(18(3)20(16)15-24-5)25-13-11-9-7-6-8-10-12-22/h22H,6-15H2,1-5H3 |
InChI Key |
QJJVTVPLOJHLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC)C)OCCCCCCCCO)C)COC |
Origin of Product |
United States |
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